molecular formula C9H10ClFN2O B2946675 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride CAS No. 2309466-74-6

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2946675
CAS No.: 2309466-74-6
M. Wt: 216.64
InChI Key: JQLUPSUVFAKPPR-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride typically involves the reaction of 6-fluoro-1,2-benzoxazole with ethanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2-benzoxazole: A closely related compound with similar structural features but lacking the ethanamine group.

    2-(Furan-3-yl)ethanamine;hydrochloride: Another compound with a similar ethanamine group but a different heterocyclic ring structure.

    6-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: A compound with a similar benzoxazole ring but different substitution patterns.

Uniqueness

2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride is unique due to its specific combination of a fluoro-substituted benzoxazole ring and an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(6-fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLUPSUVFAKPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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